4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol
Description
4-[(2,3-Dihydro-1H-indol-1-yl)methyl]oxan-4-ol is a heterocyclic compound featuring a tetrahydrofuran (oxan-4-ol) core substituted with a 2,3-dihydroindole moiety via a methylene bridge.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(6-9-17-10-7-14)11-15-8-5-12-3-1-2-4-13(12)15/h1-4,16H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSAEIWFQBLVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3(CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol typically involves the construction of the indole ring followed by its attachment to the tetrahydrofuran ring. One common method involves the reaction of indole derivatives with dihydrofuran under specific conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like N-methyl-2-pyrrolidone (NMP) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol serves as a valuable building block for developing complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and electrophilic substitution—makes it versatile for creating diverse derivatives that can exhibit enhanced properties .
Biology
The compound has been studied for its potential role in modulating biological pathways. Research indicates that indole derivatives can influence signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that compounds with similar structures can affect cancer cell behavior by targeting specific receptors or enzymes .
Medicine
This compound is under investigation for its therapeutic effects, particularly in the fields of oncology and infectious diseases. Preliminary studies suggest potential anticancer properties, as compounds with indole structures often demonstrate activity against various cancer cell lines . Additionally, there is ongoing research into its antiviral and anti-inflammatory effects, which could lead to novel treatments for diseases where inflammation plays a critical role .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for applications in creating specialty chemicals and materials that require specific functional characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular properties, and biological activities of 4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol and its analogs:
Key Observations
Structural Diversity: The oxan-4-ol core in the target compound is unique compared to oxazole (), benzamide (), or benzodioxole () scaffolds in analogs. This hydroxylated tetrahydrofuran may enhance solubility compared to more lipophilic analogs like the oxazole-containing benzamide derivative (logP likely higher due to aromatic rings).
The benzodioxole-carboxylic acid derivative (IMV, ) inhibits HIV integrase, highlighting the role of electron-withdrawing groups (carboxylic acid) in enzyme binding .
Synthetic Accessibility: Yields vary significantly: 80% for 3e () vs. 30% for brominated analogs (), indicating challenges in introducing halogens or bulky substituents. Chromatographic purification (e.g., silica gel with dichloromethane/methanol) is commonly employed ().
Biological Activity
4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol (CAS No. 1782382-61-9) is a compound characterized by its unique structural features, combining an indole moiety with a tetrahydrofuran ring. This structural combination is significant as it may impart distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be described by the following chemical identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 4-(2,3-dihydroindol-1-ylmethyl)oxan-4-ol |
| InChI | InChI=1S/C14H19NO2/c16-14(6-9-17-10-7-14)11-15-8-5-12-3-1-2-4-13(12)15/h1-4,16H,5-11H2 |
| InChI Key | IJSAEIWFQBLVIG-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Below are key areas of biological activity associated with this compound:
Antimicrobial Activity
Research indicates that compounds with indole structures often exhibit antimicrobial properties. A study evaluating related indole derivatives demonstrated significant inhibitory effects against various bacteria and fungi, suggesting that this compound may possess similar activities due to its structural analogies .
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The compound's ability to modulate signaling pathways involved in cancer cell proliferation and survival is of particular interest. For instance, studies on related compounds have shown effectiveness as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of indole derivatives has been documented in various studies. The mechanism often involves the modulation of inflammatory cytokines and pathways such as NF-kB and MAPK signaling . The specific effects of this compound on these pathways warrant further investigation.
Synthesis and Evaluation
A significant study synthesized various indole derivatives, including those structurally related to this compound. The synthesized compounds were evaluated for their biological activities against Mycobacterium tuberculosis and demonstrated promising results with minimum inhibitory concentrations (MICs) below 1.6 µg/mL for several derivatives .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of this compound, modifications to the indole moiety or the oxan ring could enhance its potency against specific targets such as cancer cells or pathogens .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
